1,2,6,8-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,6,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .Molecular Structure Analysis
The molecular formula of 1,2,6,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges .Physical And Chemical Properties Analysis
The molecular weight of 1,2,6,8-Tetrachlorodibenzo-P-dioxin is 322.0 g/mol . It has a XLogP3 value of 6.4, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors .Scientific Research Applications
Cancer, Heart Disease, and Diabetes Studies
Researchers have investigated the effects of tetrachlorodibenzo-p-dioxin, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), on health conditions like cancer, heart disease, and diabetes. A cohort study involving chemical workers exposed to TCDD revealed a significant increase in all cancers combined and lung cancer, with a positive linear trend in standardized mortality ratios (SMRs) correlating with higher exposure levels (Steenland et al., 1999).
Environmental Contamination Monitoring
Studies have focused on the measurement of TCDD levels in environmental samples, such as adipose tissue, to assess exposure and its implications. These measurements provide important data for evaluating the potential health effects of TCDD (Patterson et al., 1986).
Molecular and Cellular Biology Insights
Research has also delved into the molecular mechanisms of TCDD, examining its impact on gene expression and chromatin structure. One study showed that TCDD induces changes in CYP1A1 chromatin structure in a receptor-dependent manner, enhancing its accessibility to transcription factors (Durrin & Whitlock, 1989).
Carcinogenicity and Mechanistic Studies
Further investigations have revisited the carcinogenic potential of TCDD, with new evidence supporting its classification as a group 1 carcinogen. This research includes epidemiologic evidence and data on how the aryl hydrocarbon receptor (AhR) mediates TCDD's carcinogenic response (Steenland et al., 2004).
Genotoxic and Mutagenic Effects
The mutagenic and genotoxic effects of TCDD have been a subject of review, highlighting its environmental stability and severe adverse health effects. Such studies provide comprehensive insights into the potential hazards of TCDD to human health (Giri, 1986).
Reproductive and Developmental Toxicity in Fish
TCDD's impact on the environment extends to aquatic life, with studies documenting its developmental and reproductive toxicity in fish. This research is crucial for understanding the ecotoxicological relevance and human health risks of dioxin-like AHR agonists (King-Heiden et al., 2012).
Future Directions
There is increasingly more experimental and epidemiological evidence for potentially adverse outcomes of dioxin exposure, although the current health advisories fail to emphasize the role of future fathers for the health of their offspring . The congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .
properties
IUPAC Name |
1,2,6,8-tetrachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)18-12-8(17-11)2-1-6(14)10(12)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFYZDSYHKVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073604 | |
Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6,8-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
67323-56-2 | |
Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,6,8-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EU6HBA81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.